2-Naphthoylethyltrimethylammonium

Descripción general

Descripción

2-Naphthoylethyltrimethylammonium is a quaternary ammonium compound known for its role in the synthesis of neurotransmitters. It is a white crystalline powder that is soluble in water and organic solvents. This compound is particularly significant in the field of biochemistry due to its involvement in the synthesis of acetylcholine, a crucial neurotransmitter .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthoylethyltrimethylammonium typically involves the reaction of 2-naphthoyl chloride with ethyltrimethylammonium iodide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Naphthoylethyltrimethylammonium undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the trimethylammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Naphthoic acid derivatives.

Reduction: Naphthyl ethylamine derivatives.

Substitution: Various substituted naphthyl compounds.

Aplicaciones Científicas De Investigación

2-Naphthoylethyltrimethylammonium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Plays a role in the study of neurotransmitter synthesis and function.

Medicine: Investigated for its potential therapeutic applications in neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mecanismo De Acción

The mechanism of action of 2-Naphthoylethyltrimethylammonium involves its role as a substrate for choline acetyltransferase, an enzyme that catalyzes the synthesis of acetylcholine from acetyl-CoA and choline. This process is crucial for the proper functioning of the nervous system, as acetylcholine is a key neurotransmitter involved in muscle contraction, memory, and learning .

Comparación Con Compuestos Similares

2-Naphthoylethyltrimethylammonium can be compared with other quaternary ammonium compounds such as:

- 2-(alpha-naphthoyl)ethyltrimethylammonium iodide

- 2-(beta-naphthoyl)ethyltrimethylammonium iodide

- Trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium iodide

These compounds share similar structures but differ in their specific functional groups and reactivity. The unique feature of this compound is its specific role in neurotransmitter synthesis, which sets it apart from other related compounds .

Actividad Biológica

2-Naphthoylethyltrimethylammonium (also known as Beta-NETA) is a quaternary ammonium compound that has garnered attention for its biological activity, particularly in the context of neurotransmitter synthesis and modulation. This article delves into its biochemical properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and research findings.

Overview of this compound

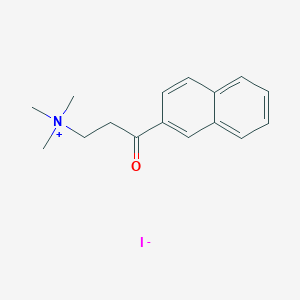

- Chemical Structure : this compound is characterized by a naphthalene moiety attached to an ethyl trimethylammonium group. This structure contributes to its solubility in both water and organic solvents, making it versatile for various applications.

- CAS Number : 31059-54-8

- Physical Properties : It appears as a white crystalline powder.

This compound primarily functions as an inhibitor of choline acetyltransferase (ChAT), an enzyme crucial for the synthesis of acetylcholine (ACh), a neurotransmitter involved in muscle activation and cognitive functions.

Inhibition of ChAT

- Mode of Action : The compound binds to ChAT, leading to decreased ACh synthesis. This inhibition can affect neurotransmission and synaptic plasticity, particularly in neuronal cells.

- IC50 Values : Comparative studies indicate that Beta-NETA has an IC50 value of approximately 76 μM, demonstrating its potency relative to other inhibitors like alpha-NETA, which has a much lower IC50 of 9 μM.

Biochemical Pathways

The interaction of this compound with ChAT influences several metabolic pathways:

- Acetylcholine Synthesis Pathway : By inhibiting ChAT, the compound alters the flux through the acetylcholine synthesis pathway, impacting levels of neurotransmitters in the synaptic cleft.

- Transport and Distribution : The compound is transported across cell membranes and localizes within cellular compartments where ChAT is present, such as synaptic vesicles.

Cellular Effects

Research indicates that the biological activity of this compound extends beyond enzyme inhibition:

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, which can lead to significant alterations in cellular metabolism and function.

- Effects on Neuronal Cells : Inhibition of ACh synthesis can lead to decreased neurotransmission efficiency, impacting cognitive functions and muscle control .

Case Studies

Several studies have explored the effects of this compound on different cellular models:

- Neuronal Cell Lines : In vitro studies demonstrated that treatment with Beta-NETA resulted in reduced ACh levels, correlating with impaired synaptic transmission.

- Cancer Models : Recent investigations have shown that under certain conditions, this compound can induce pyroptosis (a form of programmed cell death) in ovarian cancer cells through caspase-mediated pathways. This highlights its potential role in cancer therapy .

Table 1: Summary of Biological Activities

Pharmacokinetics and Dosage Effects

The pharmacokinetics of this compound suggest that it is stable under specific conditions, allowing for prolonged inhibition of ChAT. Dosage studies indicate that lower concentrations effectively inhibit enzyme activity without causing cytotoxic effects, making it a candidate for therapeutic applications in neurological disorders .

Propiedades

IUPAC Name |

trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFHUGCXEAQKRZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60953164 | |

| Record name | N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31059-54-8 | |

| Record name | 2-Naphthoylethyltrimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031059548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60953164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does beta-NETA interact with ChA and what are the downstream effects of this interaction?

A1: Beta-NETA inhibits ChA, the enzyme responsible for acetylcholine (ACh) synthesis, in a non-competitive manner with respect to both acetylcoenzyme A and choline. [] This means that beta-NETA doesn't directly compete with these substrates for the active site. Instead, it likely binds to a different site on the enzyme, altering its conformation and reducing its catalytic activity. [] This inhibition leads to a decrease in ACh production. As ACh is a crucial neurotransmitter involved in various physiological processes, inhibiting its synthesis can have significant downstream effects on neuronal signaling and muscle function.

Q2: How does the structure of beta-NETA compare to its isomer, alpha-NETA, and how do these structural differences affect their potency as ChA inhibitors?

A2: Both beta-NETA and alpha-NETA share the same molecular formula and weight, but they differ in the position of the naphthoyl group on the ethyltrimethylammonium backbone. This seemingly minor structural difference leads to a significant difference in their potency as ChA inhibitors. Alpha-NETA, with the naphthoyl group in the alpha position, exhibits a much higher inhibitory potency (IC50 = 9 μM) compared to beta-NETA (IC50 = 76 μM). [, ] This suggests that the alpha position of the naphthoyl group allows for a more favorable interaction with the enzyme, potentially through better alignment within the binding site, leading to more effective inhibition. []

- [1] 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase.

- [2] Relationships between chemical structure and inhibition of choline acetyltransferase by 2-(alpha-naphthoyl)ethyltrimethylammonium and related compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.